SNAZOXS

Description

The exact mass of the compound Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;8-hydroxy-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]quinoline-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O7S2.2Na/c23-19-15(10-17(31(27,28)29)13-6-3-9-20-18(13)19)22-21-14-7-8-16(30(24,25)26)12-5-2-1-4-11(12)14;;/h1-10,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRHOVMZMGPIER-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3Na2O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889762 |

Source

|

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53611-17-9 |

Source

|

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-(2-(4-sulfo-1-naphthalenyl)diazenyl)-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053611179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Prepared by a Senior Application Scientist

An In-Depth Technical Guide to the Chemical Structure of SNAZOXS

This guide provides a comprehensive technical overview of the chemical structure, properties, and scientific context of this compound for researchers, scientists, and professionals in drug development and analytical chemistry.

Identification and Nomenclature

This compound is the common name for an organic compound classified as a disulfonated azo dye. Its formal chemical identity is well-established, and it is crucial to use precise identifiers to avoid ambiguity in research and procurement.

The compound is systematically identified by the following:

-

CAS Number : 53611-17-9[][2]

-

IUPAC Name : disodium;8-hydroxy-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]quinoline-5-sulfonate[]

-

Molecular Formula : C₁₉H₁₁N₃Na₂O₇S₂[][3]

-

Molecular Weight : 503.42 g/mol [][3]

Other frequently encountered synonyms include:

-

7-(4-Sulfo-1-naphthylazo)-8-hydroxyquinoline-5-sulfonic acid, disodium salt[3]

-

8-hydroxy-7-(4-sulfo-1-naphthylazo)-5-quinolinesulfonic acid disodium salt[2]

-

Disodium 8-hydroxy-7-((4-sulphonato-1-naphthyl)azo)quinoline-5-sulphonate[3]

Chemical Identification Summary Table

| Identifier | Value |

| CAS Number | 53611-17-9 |

| Molecular Formula | C₁₉H₁₁N₃Na₂O₇S₂ |

| IUPAC Name | disodium;8-hydroxy-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]quinoline-5-sulfonate |

| Molecular Weight | 503.42 |

| Appearance | Purple powder[3] |

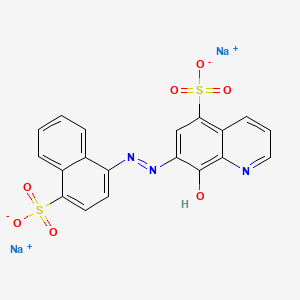

Core Chemical Structure & Functional Moieties

The structure of this compound is built upon three primary components: a quinoline core, a naphthalene core, and a linking azo group. This arrangement creates a large, conjugated system responsible for its characteristic color and chelating properties.

Key Structural Components

-

Quinoline-5-sulfonic acid Moiety : This is a bicyclic aromatic heterocycle containing nitrogen. In this compound, it is substituted with two critical functional groups:

-

An -OH (hydroxyl) group at the C8 position. This group is acidic and acts as a key metal-binding site.

-

A -SO₃⁻ (sulfonate) group at the C5 position. This group is ionized at neutral pH, imparting significant water solubility to the molecule.

-

-

Naphthalene-1-sulfonic acid Moiety : This is a bicyclic aromatic hydrocarbon. It is substituted with a sulfonate group at the C4 position, further enhancing water solubility.

-

Azo Bridge (-N=N-) : This diazenyl group links the C7 position of the quinoline ring to the C1 position of the naphthalene ring. The azo group is the chromophore primarily responsible for the compound's intense color. It also participates in metal coordination and is involved in a critical tautomeric equilibrium.

Connectivity and Isomerism

The IUPAC name precisely defines the connectivity. A crucial aspect of molecules like this compound is the potential for azo-hydrazono tautomerism, a form of structural isomerism. The molecule can exist in equilibrium between the azo form (containing the -N=N- bond) and the hydrazono form (containing a C=N-NH-C=O structure). The stability of each tautomer is influenced by the solvent, pH, and metal coordination. For this compound, the hydrazono tautomer is often significant due to stabilization from the adjacent hydroxyl group on the quinoline ring.

Caption: Functional group connectivity in the this compound molecule.

Physicochemical Properties and Structural Rationale

The molecule's structure directly dictates its chemical behavior and utility.

-

Solubility : The presence of two sulfonate groups (-SO₃⁻) and its formulation as a disodium salt make this compound highly soluble in water and other polar solvents. This is essential for its use in aqueous analytical systems.

-

Color : The extended π-conjugated system spanning the naphthalene and quinoline rings across the azo bridge allows the molecule to absorb visible light, resulting in its perception as a deep purple powder[3]. Changes in pH or coordination with metal ions can alter the electronic structure, leading to a color change, a property often exploited in indicator chemistry.

-

Chelating Agent : The spatial arrangement of the hydroxyl group at C8, the nitrogen atom of the quinoline ring, and one of the azo bridge nitrogen atoms forms a tridentate (or bidentate, depending on the ion) binding site. This pocket is highly effective at coordinating with metal ions.

Application in Coordination Chemistry

The primary application described in the scientific literature for this compound is as a ligand in coordination chemistry, specifically for studying complexation equilibria with metal ions.

Experimental Context: Potentiometric Titration

Research has employed potentiometric titration to study the behavior of this compound in solution. This technique involves measuring the potential of an electrode (typically a glass electrode for pH) as a titrant is added, allowing for the precise determination of equilibrium constants.

Workflow: Studying Metal Complexation with this compound

-

Solution Preparation : A solution of this compound of known concentration (e.g., >1 mmol dm⁻³) is prepared in an aqueous medium with a defined ionic strength.

-

System Calibration : The glass electrode cell is calibrated to measure either proton activity (using standard buffers) or hydrogen ion concentration.

-

Titration : The this compound solution is titrated with a standardized solution of a metal salt (e.g., containing Cu²⁺, Pb²⁺, or Cd²⁺ ions)[4].

-

Data Acquisition : The pH (or potential) is recorded after each addition of the metal salt solution.

-

Computational Analysis : The resulting titration data is subjected to regression analysis using specialized software (e.g., MINIQUAD) to calculate the formation constants of the various metal-ligand complexes that form in solution[4].

Caption: Workflow for determining metal-SNAZOXS complex formation constants.

Field-Proven Insights

-

Oligomer Formation : Studies have shown that at concentrations above 1 mmol dm⁻³, this compound does not exist solely as a monomer. It forms dimers and trimers in solution[5]. This self-association is a critical factor that must be accounted for in equilibrium studies, as these oligomers can react differently with metal ions than the monomeric form.

-

Complex Stoichiometries : this compound forms various complexes with different metal ions. For instance, with copper (Cu²⁺) and cadmium (Cd²⁺), it can form species like CuL⁻ and CuL₂⁴⁻. With lead (Pb²⁺), it can form additional complexes such as Pb₂L₃⁵⁻, highlighting its versatile coordinating behavior[4]. The ability to model these complex systems is essential for understanding its behavior in applications like analytical reagents or metal sequestration.

References

-

American Elements. This compound. [Link]

-

García, B., et al. (1991). Complexation equilibria of some sulphoazoxines. Part VII. Formation of oligomers by naphthylazoxine 6S, this compound and 2-, 3-and 4-CAPAZOXS evaluated by regression analysis of potentiometric data. Analyst, 116(3), 295-299. [Link]

-

García, B., et al. (1991). Complexation equilibria of some sulphoazoxines. Part VIII. Complexes of this compound with copper(II), lead(II) and cadmium(II) ions evaluated by regression analysis of potentiometric data. Analyst, 116(7), 753-756. [Link]

Sources

- 2. This compound | 53611-17-9 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. Complexation equilibria of some sulphoazoxines. Part VIII. Complexes of this compound with copper(II), lead(II) and cadmium(II) ions evaluated by regression analysis of potentiometric data - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Complexation equilibria of some sulphoazoxines. Part VII. Formation of oligomers by naphthylazoxine 6S, this compound and 2-, 3-and 4-CAPAZOXS evaluated by regression analysis of potentiometric data - Analyst (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Mechanism of SNAZOXS in Metal Ion Complexation

Foreword

For researchers and professionals in drug development and materials science, a profound understanding of metal-ligand interactions is paramount. This guide provides a comprehensive exploration of the mechanism of action of SNAZOXS, a sulphoazoxine ligand, in metal ion complexation. We will delve into the coordination chemistry, thermodynamics, and the experimental methodologies used to elucidate these interactions. This document is structured to provide not only theoretical knowledge but also practical, field-proven insights into the experimental design and data interpretation critical for advancing research in this domain.

Introduction to this compound: A Potent Chelating Agent

This compound, a member of the sulphoazoxine family of ligands, has demonstrated significant potential as a chelating agent for various divalent and trivalent metal ions.[1] Its structure, characterized by the presence of azo (-N=N-) and hydroxyl (-OH) functional groups, strategically positioned on a sulfonated naphthalene backbone, preordains it for effective metal ion coordination.[2] The sulfonate groups enhance aqueous solubility, a crucial property for biological and environmental applications. The study of azo-azomethine ligands, a class to which this compound is related, has revealed their versatile coordination behavior, often acting as bidentate or tridentate ligands.[3][4]

The fundamental principle behind the efficacy of this compound lies in its ability to form stable chelate rings with metal ions. This "chelate effect" results in significantly higher thermodynamic stability compared to complexes formed by analogous monodentate ligands.[5]

The Core Mechanism: Unraveling the this compound-Metal Ion Interaction

The complexation of metal ions by this compound is a multi-faceted process governed by factors such as pH, the nature of the metal ion, and the stoichiometry of the reactants. Potentiometric studies have shown that this compound can form various complex species with metal ions like Cu²⁺, Pb²⁺, and Cd²⁺, including ML, MLH, and M₂L₃ type complexes, where M represents the metal ion and L represents the deprotonated this compound ligand.[1]

The Role of pH and Protonation Equilibria

The coordination capability of this compound is intrinsically linked to the protonation state of its donor atoms. The hydroxyl and azo groups can be protonated or deprotonated depending on the pH of the solution. These protonation equilibria directly influence the availability of lone pairs of electrons for coordination with a metal ion.

Potentiometric titration is the gold-standard technique for quantifying these protonation constants (pKa values).[1][6] By titrating a solution of this compound with a strong base in the absence of any metal ion, a titration curve is generated from which the pKa values can be calculated. Understanding these values is the first critical step in designing and interpreting metal complexation experiments.

Experimental Protocol 1: Determination of this compound Protonation Constants via Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of this compound.

Materials:

-

This compound solution (e.g., 1 mM) in deionized water

-

Standardized NaOH solution (e.g., 0.1 M)

-

Standardized HCl solution (e.g., 0.1 M)

-

Background electrolyte (e.g., 0.1 M KCl or NaClO₄)

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

Thermostated titration vessel

Methodology:

-

System Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10). For high accuracy, perform a Gran titration to determine the standard potential (E⁰) of the electrode and the acidic impurity in the titrant.

-

Sample Preparation: In the thermostated vessel, add a known volume of the this compound solution and the background electrolyte. The background electrolyte is crucial for maintaining a constant ionic strength throughout the titration.

-

Titration: Start stirring the solution and record the initial pH. Add small, precise increments of the standardized NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

-

Data Analysis: Plot the pH as a function of the volume of NaOH added. The pKa values can be determined from the half-equivalence points on the titration curve. For more rigorous analysis, use specialized software (e.g., MINIQUAD) to refine the protonation constants by fitting the entire titration curve.[1]

Causality Behind Experimental Choices:

-

Constant Ionic Strength: Metal-ligand stability constants are concentration-dependent. Maintaining a constant ionic strength with a background electrolyte minimizes variations in activity coefficients, allowing for the determination of concentration-based stability constants.[1]

-

Thermostated Vessel: Thermodynamic parameters are temperature-dependent. A constant temperature ensures the determined constants are valid for that specific condition.

-

Gran Titration: This method provides a more accurate determination of the equivalence point and the carbonate content in the base titrant, which can otherwise introduce significant errors.

Coordination Geometry and Binding Sites

The specific atoms in the this compound molecule that donate electrons to the metal ion determine the coordination geometry of the resulting complex. Based on the structure of this compound and related azo dyes, the primary binding sites are the hydroxyl oxygen and one of the azo nitrogen atoms.[3][4] This chelation forms a stable five or six-membered ring with the metal ion.

The following diagram illustrates the proposed coordination of a divalent metal ion (M²⁺) by this compound.

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Quantifying Stability: Potentiometric and Spectroscopic Titrations

Once the stoichiometry is known, the stability constant (β) can be determined. Potentiometric titration is a highly accurate method for this purpose. [1][6][7]

Experimental Protocol 3: Determination of Stability Constants via Potentiometric Titration

Objective: To determine the stability constant(s) of the this compound-metal complex(es).

Methodology:

-

Titration: Perform a potentiometric titration as described in Protocol 1, but in the presence of a known concentration of the metal ion.

-

Data Analysis: The presence of the metal ion will shift the titration curve. This shift is due to the release of protons upon complexation. By analyzing this shift, the concentration of the free ligand and the average number of ligands bound per metal ion can be calculated at each point of the titration. This data is then used to calculate the stepwise and overall stability constants using specialized software.

Fluorescence spectroscopy can also be employed to determine binding constants, particularly if this compound or its metal complex is fluorescent. [8]Titrating the ligand with the metal ion and monitoring the change in fluorescence intensity (either enhancement or quenching) can be used to construct a binding isotherm from which the binding constant can be derived. [9][10]

Thermodynamic Profile of Complexation

A complete understanding of the binding mechanism requires knowledge of the thermodynamic driving forces: the enthalpy (ΔH) and entropy (ΔS) of complexation. Isothermal Titration Calorimetry (ITC) is the only technique that can directly measure these parameters in a single experiment. [11][12]

Experimental Protocol 4: Thermodynamic Characterization using ITC

Objective: To determine the enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of this compound-metal complexation.

Materials:

-

This compound solution in a suitable buffer.

-

Metal ion solution in the same buffer.

-

Isothermal Titration Calorimeter.

Methodology:

-

Sample Preparation: Degas both the this compound and metal ion solutions to prevent air bubbles from interfering with the measurement.

-

ITC Experiment: Load the this compound solution into the sample cell of the calorimeter and the metal ion solution into the injection syringe. A series of small, precise injections of the metal ion solution into the this compound solution is then performed.

-

Data Acquisition: The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: The raw data (a series of heat-release peaks) is integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of the reactants. This isotherm is then fitted to a suitable binding model to extract the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations: ΔG = -RTln(Ka) ΔG = ΔH - TΔS

Causality Behind Experimental Choices:

-

Identical Buffer: The buffer can participate in proton exchange upon complexation, contributing to the measured heat. Using the same buffer for both the ligand and metal solutions ensures that the heat of dilution is minimized and can be accurately subtracted.

-

Degassing: Air bubbles in the solutions can cause significant artifacts in the ITC data, leading to erroneous results.

Theoretical Modeling of the this compound-Metal Complex

Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the electronic structure and geometry of metal complexes. [13][14]DFT calculations can be used to:

-

Predict the most stable geometry of the this compound-metal complex.

-

Calculate the bond lengths and angles, providing a theoretical confirmation of the coordination environment.

-

Determine the electronic properties, such as the distribution of electron density and the nature of the metal-ligand bonds.

-

Simulate theoretical spectra (e.g., UV-Vis, IR) that can be compared with experimental data for validation.

Sources

- 1. cost-nectar.eu [cost-nectar.eu]

- 2. d-nb.info [d-nb.info]

- 3. scribd.com [scribd.com]

- 4. The identification of metal-binding ligand residues in metalloproteins using nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating metal-binding in proteins by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent application of calculations of metal complexes based on density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis and Purification of SNAZOXS

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding SNAZOXS

This compound, identified by the CAS Number 53611-17-9, is a sulfonated azo dye.[1][2] Its formal chemical name is 8-hydroxy-7-[(4-sulfo-1-naphthalenyl)azo]-5-quinolinesulfonic acid, disodium salt.[1] As a member of the azo dye class, its structure is characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic moieties.[3] The presence of two sulfonic acid groups renders the molecule highly soluble in water, a key property influencing both its synthesis and purification. Azo compounds based on 8-hydroxyquinoline are known for their ability to chelate metal ions.[4][5]

This guide provides a detailed exploration of the chemical synthesis and subsequent purification of this compound, grounded in established principles of azo dye chemistry. It is designed to offer researchers the technical insights required for the practical and efficient laboratory-scale production of this compound.

Physicochemical Properties of this compound

A summary of the essential properties of this compound is provided below for quick reference.

| Property | Value | Reference |

| CAS Number | 53611-17-9 | [1][2] |

| Molecular Formula | C₁₉H₁₁N₃Na₂O₇S₂ | [1][2] |

| Molecular Weight | 503.42 g/mol | [1][2] |

| Appearance | Purple Powder | [6] |

| IUPAC Name | disodium; (7E)-8-oxo-7-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene] quinoline-5-sulfonate | [6] |

Part 1: Chemical Synthesis of this compound

Guiding Principles: The Chemistry of Azo Dye Formation

The synthesis of this compound is a classic two-step process common to most azo dyes: diazotization followed by azo coupling .[2][7]

-

Diazotization: This initial step involves the conversion of a primary aromatic amine into a diazonium salt. For this compound, the starting amine is 4-amino-1-naphthalenesulfonic acid (Naphthionic acid).[8] This reaction is conducted in the presence of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[9] It is critical to maintain a low temperature (0–5 °C) throughout this process to prevent the unstable diazonium salt from decomposing prematurely.[10]

-

Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, the "coupling component." In the synthesis of this compound, this component is 8-hydroxy-5-quinolinesulfonic acid. The reaction is an electrophilic aromatic substitution. For the coupling to proceed efficiently, the reaction medium must be alkaline.[1][5] The alkaline conditions deprotonate the hydroxyl group of the 8-hydroxyquinoline moiety, forming a highly activating phenoxide anion, which directs the electrophilic attack of the diazonium salt to the electron-rich C-7 position.[5]

Synthesis Workflow Diagram

The following diagram illustrates the sequential workflow for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure. All work should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Part A: Preparation of the Diazonium Salt

-

Dissolution of Amine: In a 250 mL beaker, suspend 2.23 g (0.01 mol) of 4-amino-1-naphthalenesulfonic acid in 50 mL of distilled water. Add 10% aqueous sodium carbonate solution dropwise with stirring until a clear solution is obtained.

-

Acidification & Cooling: To this solution, add 2.5 mL of concentrated hydrochloric acid diluted with 10 mL of water. Cool the resulting suspension to 0–5 °C in an ice-salt bath with continuous stirring. The mixture should be a fine, uniform slurry.

-

Diazotization: Dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of distilled water and cool the solution. Add this cold nitrite solution dropwise to the stirred suspension of the amine hydrochloride from Step 2 over 15-20 minutes. Ensure the temperature is strictly maintained below 5 °C.[10]

-

Completion Check: After the addition is complete, continue stirring for another 20 minutes in the ice bath. Check for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates excess nitrous acid and the completion of diazotization. If the test is negative, add a small amount of additional nitrite solution.

-

Clarification: The resulting diazonium salt solution should be kept cold and used immediately for the coupling reaction.

Part B: Azo Coupling Reaction

-

Preparation of Coupling Component: In a separate 500 mL beaker, dissolve 2.25 g (0.01 mol) of 8-hydroxy-5-quinolinesulfonic acid in 50 mL of 10% aqueous sodium hydroxide solution. Cool this solution to below 10 °C in an ice bath.

-

Coupling: Slowly add the cold diazonium salt solution from Part A to the cold, stirred alkaline solution of the coupling component over 30 minutes. The pH should be maintained in the alkaline range (pH 9-10) throughout the addition.

-

Precipitation: A dark-colored precipitate (the crude this compound dye) will form immediately. Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Collect the crude product by suction filtration using a Buchner funnel.[11] Wash the filter cake with a small amount of cold saturated sodium chloride solution to remove some of the inorganic byproducts.

Part 2: Purification of this compound

Guiding Principles: Purification of Sulfonated Dyes

The crude this compound product is contaminated with inorganic salts (e.g., NaCl) and potentially unreacted starting materials.[11] Due to its high water solubility, standard recrystallization from organic solvents is ineffective. The most common and effective method for purifying water-soluble sulfonated dyes is salting out .[12][13]

This technique leverages the common ion effect and changes in solvent polarity to decrease the solubility of the organic salt (the dye) while keeping inorganic impurities in solution. The crude dye is dissolved in a minimum amount of hot water, and then a saturated salt solution (e.g., NaCl or Na₂SO₄) or a water-miscible organic solvent (e.g., ethanol) is added to induce precipitation of the purified dye.[13][14]

Purification Workflow Diagram

The following diagram outlines the key stages in the purification of crude this compound.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijorarjournal.com [ijorarjournal.com]

- 3. Azo dye - Wikipedia [en.wikipedia.org]

- 4. Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes - MedCrave online [medcraveonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One moment, please... [iipseries.org]

- 8. 4-Amino-1-naphthalenesulfonic acid 97 84-86-6 [sigmaaldrich.com]

- 9. EP0808343B1 - Process for preparing reactive azo dyes - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of SNAZOXS in Organic Solvents

Introduction

SNAZOXS, identified by the CAS Number 53611-17-9, is a complex organic molecule with the linear formula C19H11N3Na2O7S2.[1][2][] It presents as a purple powder and is also known by its systematic name, 7-(4-Sulfo-1-naphthylazo)-8-hydroxyquinoline-5-sulfonic acid, disodium salt.[1][2] The solubility of a compound is a critical physicochemical property that dictates its utility in various applications, from drug formulation to materials science.[4][5][6] This guide provides a comprehensive overview of the solubility of this compound in different organic solvents, offering both theoretical insights and practical, field-proven methodologies for its determination.

Physicochemical Properties of this compound

Understanding the solubility of this compound necessitates a foundational knowledge of its key physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C19H11N3Na2O7S2 | [1][2][] |

| Molecular Weight | 503.42 g/mol | [1][2][] |

| Appearance | Purple powder | [1] |

| CAS Number | 53611-17-9 | [1][2][] |

| Exact Mass | 502.98338 | [1] |

The presence of two sulfonate groups (-SO3Na) and a hydroxyl group (-OH) in its structure suggests that this compound is a highly polar molecule. The general principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle posits that polar solvents will more readily dissolve polar solutes, while non-polar solvents are better suited for dissolving non-polar solutes.[4] Given the ionic nature imparted by the disodium sulfonate groups, this compound is expected to have limited solubility in non-polar organic solvents and greater solubility in polar solvents, particularly those capable of hydrogen bonding.

Solubility Profile of this compound in Organic Solvents

Highly Polar Protic Solvents:

-

Water: Although technically not an organic solvent, water's high polarity and ability to form strong hydrogen bonds make it a primary solvent for highly polar and ionic compounds. While a specific value for this compound's water solubility is not provided in the search results, its disodium salt nature strongly suggests it will be soluble in water.[1]

-

Methanol (CH3OH) & Ethanol (C2H5OH): These are polar protic solvents capable of hydrogen bonding. It is anticipated that this compound would exhibit some degree of solubility in these solvents. The solubility of various organic compounds in methanol and ethanol has been extensively studied.[7][8][9][10] Generally, the presence of a polar functional group can render a molecule soluble in these alcohols.[4] However, the large, relatively non-polar aromatic backbone of this compound may limit its solubility compared to smaller, more polar molecules. The solubility of similar sulfonated compounds often increases with temperature in alcohol-water mixtures.[11][12][13]

Polar Aprotic Solvents:

-

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[14][15][16] It is frequently used as a solvent for compounds that are difficult to dissolve in other common solvents.[15][17] It is highly probable that this compound is soluble in DMSO. In drug discovery, compounds are often stored as concentrated solutions in DMSO.[18]

-

Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent with a high dielectric constant, making it a good solvent for many polar compounds.

Less Polar and Non-Polar Solvents:

-

Acetone (C3H6O): Acetone is a polar aprotic solvent but is less polar than DMSO and DMF. The solubility of this compound in acetone is expected to be lower than in more polar solvents.

-

Toluene (C7H8) & Hexane (C6H14): These are non-polar solvents. Due to the highly polar and ionic nature of this compound, it is predicted to be practically insoluble in these solvents.[4][19]

Summary of Predicted Solubility:

| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale |

| Water | Polar Protic | Soluble | Highly polar and ionic nature of this compound. |

| Methanol | Polar Protic | Sparingly to Moderately Soluble | Polar nature and hydrogen bonding capability, but potentially limited by the large aromatic structure. |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol, with solubility likely decreasing with increasing carbon chain length of the alcohol.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Highly Soluble | Exceptional dissolving power for a wide range of compounds.[14][16] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity makes it a good solvent for polar molecules. |

| Acetone | Polar Aprotic | Slightly Soluble to Insoluble | Lower polarity compared to DMSO and DMF. |

| Toluene | Non-Polar | Insoluble | "Like dissolves like" principle; mismatch in polarity.[4] |

| Hexane | Non-Polar | Insoluble | "Like dissolves like" principle; mismatch in polarity.[4] |

Experimental Protocol for Determining Solubility

To obtain precise quantitative data on the solubility of this compound in various organic solvents, a systematic experimental approach is necessary. The following protocol outlines a reliable method for this determination.[20][21][22]

Objective: To quantitatively determine the solubility of this compound in a selected range of organic solvents at a specified temperature (e.g., ambient room temperature).

Materials:

-

This compound powder

-

Selected organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone, Toluene)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound powder into a series of vials.

-

Add a known volume of the respective organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the mixtures vigorously using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved this compound.

-

Carefully collect a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

-

-

Quantification of Dissolved this compound:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions and the collected supernatant samples using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectrophotometry). A calibration curve should be generated from the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration of this compound in the supernatant represents its solubility in that specific solvent at the experimental temperature. The solubility is typically expressed in units of mg/mL or mol/L.

-

Self-Validation:

-

The use of a calibration curve with multiple standards ensures the accuracy and linearity of the analytical method.

-

Running replicates for each solvent will provide an indication of the precision of the measurement.

-

Visual inspection of the vials after equilibration should confirm the presence of excess undissolved solid, ensuring that a saturated solution was achieved.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of this compound solubility.

Handling and Storage

Proper handling and storage of this compound and the organic solvents used are crucial for safety and maintaining the integrity of the compound.

-

This compound: Store in a tightly sealed container in a cool, dry place, protected from light.[23]

-

Organic Solvents: Flammable solvents like ethanol, methanol, and acetone should be stored in approved flammable liquid storage cabinets away from oxidizing agents and sources of ignition.[24][25] Always consult the Safety Data Sheet (SDS) for each chemical for specific handling and storage recommendations.[25]

Conclusion

Based on its chemical structure, this compound is predicted to be soluble in polar organic solvents, particularly DMSO, and sparingly soluble to insoluble in non-polar organic solvents. This guide provides a robust framework for understanding and experimentally determining the solubility of this compound. The provided protocol, grounded in established laboratory techniques, ensures the generation of reliable and accurate solubility data, which is indispensable for researchers and professionals in drug development and other scientific fields.

References

-

This compound | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved January 21, 2026, from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 21, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 21, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 21, 2026, from [Link]

-

Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. (2025, March 21). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Solubility and Pseudopolymorphic Transitions in Mixed Solvents: Sodium Naproxen in Methanol−Water and Ethanol−Water Solutions | Request PDF. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). Retrieved January 21, 2026, from [Link]

-

Solubility of organic solutes in ethanol/water mixtures. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Effect of the physicochemical properties of zinc oxide sources on their bioavailability in broilers. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. (2012, July 2). PubMed. Retrieved January 21, 2026, from [Link]

-

Physicochemical Properties. (n.d.). NETZSCH Analyzing & Testing. Retrieved January 21, 2026, from [Link]

-

Chemical Storage Guidelines. (n.d.). Environmental Health & Safety. Retrieved January 21, 2026, from [Link]

-

Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

How can dimethyl sulfoxide enhance solubility in lab applications? (2024, October 30). Quora. Retrieved January 21, 2026, from [Link]

-

Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates. (2009, May 12). PubMed. Retrieved January 21, 2026, from [Link]

-

Poly(2-propyl-2-oxazoline)s in Aqueous Methanol: To Dissolve or not to Dissolve. (2019, August 19). PMC. Retrieved January 21, 2026, from [Link]

-

Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024, May 9). PubMed Central. Retrieved January 21, 2026, from [Link]

-

What is the solubility of sodium methoxide? (2018, June 18). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Solubility and related physicochemical properties of narcotic analgesics. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Solubility in methanol: Significance and symbolism. (2025, March 3). Retrieved January 21, 2026, from [Link]

-

Chemical Storage and Handling Recommendations. (2016, April 7). NY.Gov. Retrieved January 21, 2026, from [Link]

-

(PDF) Formation and Physicochemical Properties of Crystalline and Amorphous Salts with Different Stoichiometries Formed between Ciprofloxacin and Succinic Acid. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Storage & Dosing | SHINGRIX (Zoster Vaccine Recombinant, Adjuvanted) for HCPs. (n.d.). Retrieved January 21, 2026, from [Link]

-

DMSO. (n.d.). gChem Global. Retrieved January 21, 2026, from [Link]

-

Nitazoxanide | C12H9N3O5S | CID 41684. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

(PDF) Evaluation of physicochemical properties of solid dispersions of BCS class II substances with chitosan. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Physicochemical Properties of the Sweetener Sucralose. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Sulfoxide | C18H28O3S | CID 8442. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound | 53611-17-9 [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. Effect of the physicochemical properties of zinc oxide sources on their bioavailability in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 8. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Poly(2-propyl-2-oxazoline)s in Aqueous Methanol: To Dissolve or not to Dissolve - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solubility in methanol: Significance and symbolism [wisdomlib.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 15. quora.com [quora.com]

- 16. gchemglobal.com [gchemglobal.com]

- 17. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Solubility and related physicochemical properties of narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. scribd.com [scribd.com]

- 23. shingrixhcp.com [shingrixhcp.com]

- 24. ehs.utoronto.ca [ehs.utoronto.ca]

- 25. extapps.dec.ny.gov [extapps.dec.ny.gov]

An In-Depth Technical Guide to the Protonation Constants of SNAZOXS: Theory, Experimental Determination, and Implications for Drug Development

Executive Summary

SNAZOXS, a sulfonated azo dye, possesses ionizable functional groups that dictate its physicochemical properties in aqueous solutions. The protonation constants (pKa values) associated with these groups are fundamental parameters that govern the molecule's charge state, solubility, and interaction with biological systems. For researchers in materials science and drug development, a precise understanding of these constants is not merely academic; it is a prerequisite for predicting molecular behavior, from formulation stability to pharmacokinetic profiles. This guide provides a comprehensive overview of the theoretical underpinnings of this compound protonation, detailed experimental protocols for the accurate determination of its pKa values, and an exploration of the critical role this data plays in scientific and pharmaceutical applications. We delve into the two gold-standard methodologies—Potentiometric Titration and UV-Vis Spectrophotometry—presenting them not as mere procedures, but as self-validating systems grounded in established chemical principles.

Introduction: this compound and the Critical Role of Protonation Constants

This compound, chemically known as 7-(4-sulfo-1-naphthylazo)-8-hydroxyquinoline-5-sulfonic acid[][2], is a complex organic molecule belonging to the sulphoazoxine class of azo dyes. Its structure features multiple ionizable groups, primarily the phenolic hydroxyl group on the quinoline ring and two sulfonic acid groups. The tendency of these groups to donate or accept protons is quantified by their protonation constants (pKa).

The pKa value is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated[3]. This parameter is a cornerstone of physical chemistry and is of paramount importance in drug development.[4][5][6] The ionization state of a drug molecule profoundly influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6] For instance, a molecule's ability to permeate biological membranes, like the blood-brain barrier, is often higher in its neutral, uncharged state.[4] Therefore, knowing the pKa values of a compound like this compound allows researchers to predict its charge at physiological pH (~7.4) and thus anticipate its biological behavior.[4][5]

dot graph SNAZOXS_Structure { layout=neato; node [shape=plaintext]; edge [style=invis];

This compound [ label=<

This compound Structure

Chemical Name 7-(4-sulfo-1-naphthylazo)-8-hydroxyquinoline-5-sulfonic acid

Image

Key Ionizable Groups

Phenolic Hydroxyl (-OH) Weakly acidic, pKa expected in the neutral to basic range.

Sulfonic Acid (-SO3H) Strongly acidic, expected to be fully deprotonated (as -SO3⁻) in most aqueous solutions.

> ]; } Caption: Chemical structure and key ionizable groups of this compound.

Theoretical Framework of this compound Protonation

The acid-base equilibria of this compound in water are a multi-step process.[7][8] The two sulfonic acid groups are strongly acidic and are expected to be fully deprotonated across the typical analytical pH range. The primary equilibria of interest involve the phenolic hydroxyl group and potentially the nitrogen atoms of the quinoline ring or the azo bridge.

A critical consideration for this compound is its tendency to form aggregates. Studies have shown that at concentrations higher than 1 mmol dm⁻³, this compound can form dimers and trimers.[2][9] This oligomerization introduces additional complexity to the system, as the pKa values of the monomer may differ from those of the aggregated species. This self-association must be accounted for in experimental design, typically by working at concentrations below the threshold for oligomer formation (e.g., < 10⁻⁶ mol dm⁻³) or by using advanced modeling to deconvolute the data.[2]

Experimental Determination of Protonation Constants

Two primary methods offer high precision for determining pKa values: potentiometric titration and spectrophotometric titration.[10][11] The choice between them often depends on the compound's properties and available equipment.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used technique for pKa determination.[3][5][10] It directly measures the change in hydrogen ion concentration (pH) as a function of added titrant (a strong acid or base).

Scientific Principle: The method relies on tracking the pH of a solution of the analyte as it is neutralized. The resulting titration curve exhibits a buffer region where the pH changes slowly.[12] At the midpoint of this region, the concentrations of the protonated (HA) and deprotonated (A⁻) forms of the analyte are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), at this half-equivalence point, the pH is equal to the pKa.[3][12]

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[12]

-

Insight: This ensures the accuracy of the foundational measurement (pH) upon which all subsequent calculations depend.

-

-

Solution Preparation:

-

Prepare a solution of this compound in purified, deionized water at a concentration low enough to avoid oligomerization (e.g., 1x10⁻⁴ M).[10]

-

Prepare standardized titrant solutions of ~0.1 M NaOH (for titrating an acid) or ~0.1 M HCl (for titrating a base). These must be carbonate-free.[10]

-

Maintain a constant ionic strength in the this compound solution by adding a background electrolyte, such as 0.15 M KCl.[12]

-

Rationale: The pKa is formally defined in terms of activities, not concentrations. By keeping the ionic strength high and constant, the activity coefficients of the ionic species remain stable, allowing the measured concentration-based constant to be a reliable value.

-

-

Titration Procedure:

-

Place a known volume of the this compound solution in a thermostatted reaction vessel on a magnetic stirrer.

-

Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration.[12]

-

Causality: This step removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weakly acidic or basic groups.

-

Immerse the calibrated pH electrode and a precision titrant delivery nozzle (e.g., from a burette or automated titrator) into the solution.

-

Add small, precise increments of the titrant. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[5]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate the titration curve.

-

The pKa is the pH value at the point where half of the volume required to reach the equivalence point has been added.[12]

-

For higher precision, the equivalence point can be identified as the peak in the first derivative plot (ΔpH/ΔV vs. V) or the zero-crossing in the second derivative plot (Δ²pH/ΔV² vs. V).[13]

-

UV-Vis Spectrophotometric Titration

This method is exceptionally well-suited for colored compounds like this compound, where protonation or deprotonation of a functional group near a chromophore alters the electronic structure and, consequently, the absorption spectrum.[10][14]

Scientific Principle: According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species.[14] When the pH of a this compound solution is varied, the equilibrium between its different protonated forms (e.g., H₂A, HA⁻, A²⁻) shifts. If these forms have distinct molar absorptivities at a given wavelength, the total absorbance of the solution will change with pH. By plotting absorbance versus pH, a sigmoidal curve is generated, and its inflection point corresponds to the pKa.[3][14]

-

Preliminary Scans & Wavelength Selection:

-

Prepare two solutions of this compound at a fixed concentration (e.g., 5x10⁻⁵ M).[15] Adjust one to a very low pH (e.g., pH 1-2) to ensure the species is fully protonated, and the other to a very high pH (e.g., pH 12-13) to ensure it is fully deprotonated.

-

Record the full UV-Vis spectrum (e.g., 220-700 nm) for both solutions.[15]

-

Identify the wavelength(s) where the difference in absorbance between the acidic and basic forms is maximal.[14] Also, note any isosbestic points—wavelengths where the absorbance does not change with pH, indicating a two-species equilibrium.[11]

-

-

Sample Preparation:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with small increments (e.g., 0.2-0.5 pH units), ensuring a constant ionic strength.

-

Prepare a set of samples by adding a constant amount of a concentrated this compound stock solution to a known volume of each buffer solution. The final concentration of this compound must be identical in all samples.[4]

-

-

Spectrophotometric Measurement:

-

Using a calibrated spectrophotometer, measure the absorbance of each buffered sample at the pre-determined analytical wavelength(s).[11]

-

-

Data Analysis:

-

Plot the measured absorbance against the corresponding pH value. The data should form a sigmoidal curve.

-

The pKa value is the pH at the inflection point of this curve.[3] This can be determined graphically or by fitting the data to a suitable equation, such as a modified Henderson-Hasselbalch equation.

-

The relationship is given by: pH = pKa + log[(A - A_acidic) / (A_basic - A)], where A is the absorbance at a given pH, and A_acidic and A_basic are the absorbances of the fully protonated and deprotonated species, respectively.[14]

-

Data Interpretation and Results

The experimental procedures yield pKa values that quantify the acidity of this compound's functional groups. A study by Meloun et al. investigated the protonation equilibria of this compound and other sulphoazoxines using potentiometry.[2][9] While the specific pKa values are detailed within that publication, the key finding for researchers is the confirmation of complex equilibria, including the formation of dimers and trimers at higher concentrations.[2][9]

Table 1: Presentation of Protonation Constants for this compound

| Constant | Description | Method | Typical Value Range | Reference |

| pKa₁ | First protonation constant | Potentiometry | See Reference | [2][9] |

| pKa₂ | Second protonation constant | Potentiometry | See Reference | [2][9] |

| log β₂(dimer) | Dimer formation constant | Potentiometry | See Reference | [2][9] |

| log β₃(trimer) | Trimer formation constant | Potentiometry | See Reference | [2][9] |

Note: The precise values are found in the cited literature and depend on experimental conditions such as ionic strength and temperature.

From these pKa values, a species distribution diagram can be constructed. This diagram visually represents the percentage of each protonated form of this compound as a function of pH, providing an intuitive understanding of which species predominates in a given environment.

Computational Approaches for pKa Prediction

In modern drug discovery, experimental determination of pKa for every synthesized compound is not feasible. Computational chemistry offers powerful tools to predict pKa values in silico.[6][16] Methods based on quantum mechanics, such as Density Functional Theory (DFT), can calculate the Gibbs free energy change of the deprotonation reaction to estimate pKa.[6][17] Other approaches use empirical methods or machine learning algorithms trained on large datasets of known pKa values.[18][19] These predictive tools are invaluable for screening large virtual libraries of compounds, allowing researchers to prioritize the synthesis of molecules with the most promising physicochemical profiles for further development.[6]

Conclusion

The protonation constants of this compound are not just fundamental physicochemical data; they are critical predictors of the molecule's behavior in chemical and biological systems. This guide has detailed the robust and reliable experimental methodologies of potentiometry and spectrophotometry for their determination. By approaching these protocols with an understanding of the underlying scientific principles—from the necessity of constant ionic strength to the rationale for inert gas purging—researchers can generate high-fidelity data. This data is essential for professionals in drug development and materials science, enabling the rational design of formulations, the prediction of pharmacokinetic behavior, and the overall advancement of molecular engineering.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Department of Chemistry, University of Delhi. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Retrieved from [Link]

-

Perrin, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Van der Veken, P., et al. (2009). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Alizadeh, K., Rezaei, B., & Maddah, B. (2010). Spectrophotometric determination of aqueous acidity constants of three azo dyes. Central European Journal of Chemistry. Retrieved from [Link]

-

Nájera-Villagrana, A., et al. (2017). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]

-

El-Gendy, M. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

Rohaeti, E., & Primastuti, L. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

-

Eugenio, F.D., Dequiña, R.L., & Mendoza, J. (2019). Experiment 5: Spectrophotometric Determination of Pka. Scribd. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Khan, S., et al. (2023). Synthesis and Characterization of Naproxen Intercalated Zinc Oxide Stacked Nanosheets for Enhanced Hepatoprotective Potential. PMC. Retrieved from [Link]

-

Meloun, M., et al. (1989). Complexation Equilibria of Some Sulphoazoxines Part VII. Formation of Oligomers by Naphthylazoxine 6S, this compound and 2-, 3-. RSC Publishing. Retrieved from [Link]

-

FEN BİLİMLERİ ENSTİTÜSÜ. (n.d.). DETERMINATION OF THE ACIDIC CHARACTER OF SOME AZO DYES BY POTENTIOMETRIC TITRATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Suggested mechanism of protonation and ionization of azo dye HZ1. Retrieved from [Link]

-

Meloun, M., et al. (1989). Complexation equilibria of some sulphoazoxines. Part VII. Formation of oligomers by naphthylazoxine 6S, this compound and 2-, 3-and 4-CAPAZOXS evaluated by regression analysis of potentiometric data. Analyst (RSC Publishing). Retrieved from [Link]

-

Routledge. (n.d.). Computational Approaches for the Prediction of pKa Values - 1st Edition. Retrieved from [Link]

-

Baltruschat, M. (2020). Prediction of pKa values of small molecules via graph neural networks. reposiTUm. Retrieved from [Link]

-

ResearchGate. (n.d.). Constants of ionization and protonation of B 1 andB 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the dissociation constants of sulfonated azo dyes by capillary zone electrophoresis and spectrophotometry methods. Retrieved from [Link]

-

Isse, A. A., & Nam, K. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. Retrieved from [Link]

-

Jiménez-Luna, J., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. PMC - NIH. Retrieved from [Link]

-

Sitzmann, M., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16: Acid–Base Equilibria. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Chapter 8, Acid-base equilibria. Retrieved from [Link]

-

Florida State University. (2023). Synthesis and Characterization of Xylazine Hydrochloride Polymorphs, Hydrates, and Cocrystals. Retrieved from [Link]

-

Universidad de Guanajuato. (n.d.). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Partially Fluorinated Polybenzoxazine Resins Utilizing Octafluorocyclopentene as a Versatile Building Block. Retrieved from [Link]

-

Berisa, A., & Zivanovic, L. (1995). Study of acid-base equilibria of fleroxacin. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and characterization of new thermosetting polybenzoxazines with other functional groups in the network. Retrieved from [Link]

-

Thompson, J. D. (2002). Applications of antisense and siRNAs during preclinical drug development. PubMed. Retrieved from [Link]

-

University of Wisconsin-Madison. (2011). CHAPTER 17: Advanced Acid-Base Equilibria. Retrieved from [Link]

-

Gayo, J., & Tadesse, S. (2022). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved from [Link]

-

Katsamakas, S., et al. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. PubMed. Retrieved from [Link]

-

Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). The protonation and stability constants of ISA with Cu(II), Zn(II),.... Retrieved from [Link]

-

PubChem. (n.d.). Nitazoxanide | C12H9N3O5S | CID 41684. Retrieved from [Link]

-

PubChem. (n.d.). Sulfoxide | C18H28O3S | CID 8442. Retrieved from [Link]

Sources

- 2. Complexation equilibria of some sulphoazoxines. Part VII. Formation of oligomers by naphthylazoxine 6S, this compound and 2-, 3-and 4-CAPAZOXS evaluated by regression analysis of potentiometric data - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bu.edu [bu.edu]

- 9. Complexation equilibria of some sulphoazoxines. Part VII. Formation of oligomers by naphthylazoxine 6S, this compound and 2-, 3-and 4-CAPAZOXS evaluated by regression analysis of potentiometric data - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. scispace.com [scispace.com]

- 14. Virtual Labs [mas-iiith.vlabs.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. routledge.com [routledge.com]

- 17. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 18. repositum.tuwien.at [repositum.tuwien.at]

- 19. peerj.com [peerj.com]

Abstract

Azo compounds, characterized by the vibrant −N=N− chromophore, represent one of the most extensive and versatile classes of organic molecules.[1][2] Initially rising to prominence as industrial dyes, their journey has evolved dramatically, leading to significant roles in medicinal chemistry and biomedical sciences.[3][4] The discovery of Prontosil's antibacterial activity unveiled the potential of azo compounds as prodrugs, a concept that continues to be exploited in modern drug design.[5] This guide provides an in-depth technical exploration of azo dyes, with a special focus on the sulfonated oxine derivative, SNAZOXS. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, mechanisms of action, and pharmacological potential of this fascinating chemical class. We will delve into the causality behind experimental choices, provide validated protocols, and discuss the critical toxicological considerations inherent to azo dye metabolism.

The Azo Moiety in a Pharmacological Context

The Azo Chromophore: Core Structure and Properties

Azo dyes are synthetic organic compounds defined by the presence of one or more azo groups (−N=N−) that connect two, typically aromatic, radicals.[2][6] This central functional group is the chromophore responsible for the intense color of these compounds, a property that arises from an extended π-conjugated system.[1][4] The color and physicochemical properties can be finely tuned by altering the aromatic rings and their substituents.[7]

The general structure of an azo dye includes the core azo bond, associated chromophores (the aromatic systems), and auxochromes (functional groups like –OH, –NH₂, –SO₃H) that modify the color and solubility.[1][6] An important characteristic of some azo dyes is their ability to exist in a state of tautomerism, most commonly azo-hydrazone tautomerism, which can significantly influence their dyeing performance, stability, and biological activity.[1]

Historical Perspective: From Industrial Dyes to Prodrugs

The history of azo dyes began in the mid-19th century with their development for the textile industry.[4] However, their trajectory into medicine was cemented with the discovery of Prontosil in the 1930s. Prontosil, an azo dye, was found to have potent antibacterial effects in vivo but not in vitro. This observation led to the groundbreaking discovery that the dye itself was a prodrug, which upon metabolic reduction of the azo bond in the body, released the active antimicrobial agent, sulfanilamide. This marked the dawn of the sulfa drugs and established the "prodrug concept" for azo compounds.

Modern Applications in Biomedical Science: A Paradigm Shift

In recent years, the application of azo dyes has expanded far beyond traditional medicinal chemistry into broader biomedical sciences.[3][5] Their unique chemical and photophysical properties are now being harnessed for:

-

Targeted Drug Delivery: Azo-based linkers can be used to create colon-specific drug delivery systems. The azo bond is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by the gut microbiota, releasing the active drug in the colon.[8]

-

Bioimaging and Diagnostics: The intense color and potential for fluorescence make azo dyes suitable as biological stains and probes.

-

Photopharmacology and Photoswitches: The reversible trans-cis photoisomerization of the azo bond upon exposure to specific wavelengths of light allows for the development of photoswitchable drugs, where their biological activity can be turned on and off with light.[3]

-

Diverse Pharmacological Activities: Azo compounds have been demonstrated to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, and antiviral properties.[3][5][9]

The Chemistry of Azo Dyes: Synthesis and Characterization

Core Synthesis Pathway: Diazotization and Azo Coupling

The synthesis of most aromatic azo dyes is a robust and straightforward two-step process that has been a cornerstone of industrial organic chemistry for over a century.[7]

Step 1: Diazotization A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl. This reaction must be performed at low temperatures (0–5 °C) to form a diazonium salt.[10][11] The low temperature is critical because diazonium salts are unstable and can decompose, potentially explosively if isolated in dry form.[1]

Step 2: Azo Coupling The resulting diazonium salt, a potent electrophile, is immediately reacted with an electron-rich coupling component.[1] Common coupling partners include phenols, naphthols, anilines, or other activated aromatic compounds.[7] The diazonium salt attacks the electron-rich ring in an electrophilic aromatic substitution reaction to form the stable azo compound.[4]

Key Structural Variations and Their Impact

The versatility of azo dye synthesis allows for nearly limitless structural possibilities.[6] A particularly fruitful area in drug development is the incorporation of heterocyclic scaffolds (e.g., pyrazole, thiazole, quinoline) into the azo dye structure.[9][12] These heterocyclic moieties are prevalent in many existing drugs and can significantly enhance the pharmacological properties of the resulting azo compound, leading to improved antibacterial, anticancer, and anti-inflammatory activities.[9]

Essential Characterization Techniques

Once synthesized, a comprehensive characterization is essential to confirm the structure and purity of the azo dye. A multi-technique approach is standard in the field.

| Technique | Abbreviation | Information Provided |

| Ultraviolet-Visible Spectroscopy | UV-Vis | Confirms the presence of the extended conjugated system and determines the maximum absorption wavelength (λmax), which relates to the dye's color.[13] |

| Fourier-Transform Infrared Spectroscopy | FTIR | Identifies key functional groups, including the characteristic N=N stretch, O-H, N-H, and C-H bonds.[14] |

| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C) | Provides detailed information about the chemical structure, confirming the arrangement of protons and carbons in the aromatic rings and alkyl chains.[14] |

| Mass Spectrometry | MS | Determines the molecular weight of the compound, confirming the overall molecular formula. |

| Dynamic Light Scattering | DLS | Used to determine the size and size distribution of particles, particularly relevant for nano-formulations or studying aggregation.[] |

This compound: A Case Study of a Sulfonated Azo Dye

Introduction to this compound and the Sulfoazoxine Class

This compound is a specific type of sulfonated azo dye, belonging to the sulfoazoxine class. The "oxine" part of the name refers to 8-hydroxyquinoline, a well-known chelating agent, while the "sulfo" indicates the presence of one or more sulfonic acid (–SO₃H) groups. These groups are strongly acidic and are typically ionized at physiological pH, rendering the molecule highly water-soluble.

Physicochemical Properties: Oligomerization and Complexation

Studies on this compound and related sulfoazoxines have revealed their tendency to form oligomers (dimers and trimers) in solution, particularly at concentrations above 1 mmol/dm³.[16] This self-association is a critical property to consider during formulation and in pharmacological studies, as it can affect bioavailability and interaction with biological targets. The formation of these oligomers has been studied potentiometrically, a technique that measures changes in ion concentration.[16] The oxine moiety also imparts strong metal-chelating properties to the molecule, a feature that could be explored for therapeutic applications such as modulating metalloenzyme activity or reducing metal-induced oxidative stress.

Mechanism of Action and Pharmacological Considerations

The Prodrug Concept: Reductive Activation by Azoreductases

For many azo compounds used as drugs, the primary mechanism of action relies on their role as prodrugs. The azo bond is relatively stable in the aerobic environment of the upper GI tract but is susceptible to reductive cleavage by azoreductase enzymes.[8] These enzymes are abundant in the anaerobic environment of the colon, produced by the gut microbiome. This cleavage breaks the −N=N− bond, releasing two separate aromatic amine metabolites.[8] This targeted activation is the principle behind colon-specific drugs like Sulfasalazine and Balsalazide, which deliver anti-inflammatory agents directly to the site of inflammation in ulcerative colitis.

Sources

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azo dye - Wikipedia [en.wikipedia.org]

- 3. eurekaselect.com [eurekaselect.com]